molecular formula C19H26N2O5 B2725733 Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate CAS No. 1234849-36-5

Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate

Cat. No.: B2725733
CAS No.: 1234849-36-5
M. Wt: 362.426
InChI Key: RDBMLBDTUMXETR-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate is a complex organic compound that features a piperidine ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate typically involves multiple steps:

    Formation of the Piperidine Derivative: The starting material, 4-hydroxypiperidine, is reacted with an appropriate acylating agent to introduce the oxoethyl group.

    Coupling with Phenylamine: The intermediate is then coupled with a phenylamine derivative under conditions that facilitate the formation of the amide bond.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The oxoethyl group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: A simpler compound with a similar piperidine ring structure.

    4-(2-Piperidin-1-yl-ethyl)-phenylamine: Shares the phenyl and piperidine moieties but lacks the ester group.

Uniqueness

Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 4-((4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amino)-4-oxobutanoate, also known by its CAS number 1234849-36-5, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C19H26N2O5
Molecular Weight 362.4 g/mol
CAS Number 1234849-36-5

The compound features a complex structure that includes a piperidine ring and an oxobutanoate moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
  • Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective properties in cellular models, potentially through the modulation of apoptotic pathways and oxidative stress reduction.

Biological Activity Data

A summary of preliminary findings related to the biological activity of this compound is presented below:

Study/SourceBiological Activity ObservedMethodology
Potential COX inhibitionIn vitro assays
Neuroprotective effectsPC12 cell line studies
Interaction with calcium channelsTheoretical docking studies

Neuroprotective Properties

A study published in PMC highlighted the neuroprotective effects of aromatic carbamates, which share structural similarities with this compound. These compounds were shown to rescue PC12 cells from apoptosis induced by etoposide through mechanisms such as upregulation of B-cell lymphoma 2 (Bcl-2) and antioxidant activity via increased glutathione levels .

Cardiovascular Effects

In another study focusing on related compounds, it was observed that certain derivatives influenced perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential cardiovascular implications that warrant further investigation into the pharmacokinetics and therapeutic applications of this compound .

Properties

IUPAC Name

ethyl 4-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-2-26-19(25)8-7-17(23)20-15-5-3-14(4-6-15)13-18(24)21-11-9-16(22)10-12-21/h3-6,16,22H,2,7-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBMLBDTUMXETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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